O-1602 O-1602 Analog of cannabidiol that is a potent agonist at the GPR55 cannabinoid receptor (EC50 values are 13, >30000 and >30000 nM for GPR55, CB1 and CB2 receptors, respectively). Inhibits mouse osteoclast formation in vitro, stimulates osteoclast polarization and resorption, causes activation of Rho and ERK1/2, and inhibits human neutrophil migration.
O-1602 is an agonist of GPR55 (EC50 = 13 nM in a GTPγS binding assay) and a derivative of the GPR55 agonist abnormal cannabidiol. It is selective for GPR55 over cannabinoid (CB) receptor 1 (CB1) and CB2 (EC50s = >30 µM for both in GTPγS binding assays). O-1602 (50 µM) reduces growth of Mz-ChA-1, HuCCT-1, CC-LP-1, and SG231 cholangiocarcinoma cells and reduces tumor growth in a Mz-ChA-1 mouse xenograft model when administered at a dose of 10 mg/kg per day. O-1602 increases calcium mobilization and lipogenesis in 3T3-L1 adipocytes in a concentration-dependent manner and increases food intake and fat mass in rats; however, this effect was also observed in mice lacking GPR55.3 O-1602 reduces movement-induced firing of nociceptive C fibers in a rat model of inflammatory joint pain. It also decreases IL-6 and TNF-α levels and myeloperoxidase activities in the plasma, lungs, and pancreas in a mouse model of acute pancreatitis.

Brand Name: Vulcanchem
CAS No.: 317321-41-8
VCID: VC0031379
InChI: InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1
SMILES: CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol

O-1602

CAS No.: 317321-41-8

Cat. No.: VC0031379

Molecular Formula: C17H22O2

Molecular Weight: 258.35 g/mol

* For research use only. Not for human or veterinary use.

O-1602 - 317321-41-8

Specification

Description Analog of cannabidiol that is a potent agonist at the GPR55 cannabinoid receptor (EC50 values are 13, >30000 and >30000 nM for GPR55, CB1 and CB2 receptors, respectively). Inhibits mouse osteoclast formation in vitro, stimulates osteoclast polarization and resorption, causes activation of Rho and ERK1/2, and inhibits human neutrophil migration.
O-1602 is an agonist of GPR55 (EC50 = 13 nM in a GTPγS binding assay) and a derivative of the GPR55 agonist abnormal cannabidiol. It is selective for GPR55 over cannabinoid (CB) receptor 1 (CB1) and CB2 (EC50s = >30 µM for both in GTPγS binding assays). O-1602 (50 µM) reduces growth of Mz-ChA-1, HuCCT-1, CC-LP-1, and SG231 cholangiocarcinoma cells and reduces tumor growth in a Mz-ChA-1 mouse xenograft model when administered at a dose of 10 mg/kg per day. O-1602 increases calcium mobilization and lipogenesis in 3T3-L1 adipocytes in a concentration-dependent manner and increases food intake and fat mass in rats; however, this effect was also observed in mice lacking GPR55.3 O-1602 reduces movement-induced firing of nociceptive C fibers in a rat model of inflammatory joint pain. It also decreases IL-6 and TNF-α levels and myeloperoxidase activities in the plasma, lungs, and pancreas in a mouse model of acute pancreatitis.

CAS No. 317321-41-8
Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
IUPAC Name 5-methyl-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Standard InChI InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1
Standard InChI Key KDZOUSULXZNDJH-LSDHHAIUSA-N
Isomeric SMILES CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
SMILES CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
Canonical SMILES CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
Appearance Assay:≥98%A solution in methyl acetate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator